molecular formula C18H15ClFN3O2 B10903764 methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903764
M. Wt: 359.8 g/mol
InChI Key: HJPXIWRVMPDVIL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a fused pyrazole-pyridine core. Key structural features include:

  • Position 3: A methyl group, enhancing steric bulk.
  • Position 5: A chlorine atom, influencing electronic properties and lipophilicity.
  • Position 6: A cyclopropyl group, conferring conformational rigidity.
  • Position 4: A methyl ester (COOCH₃), impacting solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-9-13-14(18(24)25-2)15(19)16(10-3-4-10)21-17(13)23(22-9)12-7-5-11(20)6-8-12/h5-8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXIWRVMPDVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC(=C(C(=C12)C(=O)OC)Cl)C3CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reactions from Pyridine Derivatives

A foundational approach involves cyclizing pyridine precursors to form the pyrazolo[3,4-b]pyridine scaffold. For example, 2-chloro-3-pyridinecarboxaldehyde undergoes ring closure with hydroxylamine hydrochloride in dimethylformamide (DMF), achieving up to 85% yield . Key parameters:

  • Catalyst : Hydroxylamine hydrochloride (1–5:1 molar ratio relative to substrate)

  • Solvent : DMF

  • Temperature : 60°C

  • Time : 6–8 hours

This method is scalable and avoids column chromatography, making it industrially viable.

Four-Component Bicyclization

A microwave-assisted four-component reaction using arylglyoxals , pyrazol-5-amines , aromatic amines , and 4-hydroxy-6-methyl-2H-pyran-2-one constructs polysubstituted pyrazolo[3,4-b]pyridines. For example:

  • Reactants : 2,2-Dihydroxy-1-phenylethanone, 3-methyl-1-phenyl-1H-pyrazol-5-amine, aniline, 4-hydroxy-6-methyl-2H-pyran-2-one

  • Conditions : Acetic acid, 110°C, 28 minutes

  • Yield : 63–82%

This method enables stereoselective synthesis of cyclopenta-fused derivatives, critical for modulating bioactivity.

Functionalization of the Pyrazolo[3,4-b]Pyridine Core

Chlorination at Position 5

Chlorination is typically achieved using POCl₃ or SOCl₂ . In a representative protocol:

  • Substrate : 5-Hydroxy intermediate

  • Reagent : SOCl₂ (5 equivalents)

  • Solvent : Toluene

  • Temperature : 90°C

  • Yield : >90%

Esterification and Methyl Group Installation

Carboxylic Acid to Methyl Ester Conversion

The final esterification step uses methyl chloroformate or diazomethane :

  • Substrate : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • Reagent : Methyl chloroformate (1.5 equivalents)

  • Base : Triethylamine (2 equivalents)

  • Solvent : Ethyl acetate

  • Yield : 80–85%

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Ring-closingPyridine cyclization85High yield, no chromatographyLimited to simple substituents
Four-componentMulticomponent bicyclization63–82Stereoselectivity, complexityRequires microwave equipment
Stepwise functionalizationChlorination/cyclopropylation70–90Modular, flexibleMultiple purification steps

Optimization Strategies

Solvent Effects

  • DMF enhances cyclization kinetics but complicates purification.

  • Ethyl acetate improves esterification yields due to polar aprotic properties.

Catalytic Systems

  • CuI accelerates cyclopropylation but requires inert conditions.

  • Acetic acid in four-component reactions minimizes side reactions.

Temperature Control

  • Microwave-assisted synthesis reduces reaction times from hours to minutes.

  • Low-temperature cyclopropylation (−10°C) prevents over-addition.

Challenges and Solutions

Regioselectivity in Cyclization

  • Steric hindrance from the 4-fluorophenyl group directs substitution to position 1.

  • Electronic effects of the methyl group at position 3 favor chlorination at position 5.

Purification Issues

  • Crystallization from acetone/water mixtures achieves >98% purity.

  • Silica gel chromatography is avoided in industrial settings to reduce costs.

Recent Advances

Leuckart-Wallach Reaction Adaptations

Using AC-SO3H catalysts , researchers achieved a one-pot cascade reaction converting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles to pyrazolo[3,4-b]pyridines in 80% yield .

Continuous Flow Synthesis

Pilot-scale experiments demonstrated 20% higher yields compared to batch processes by maintaining precise temperature control during cyclopropylation.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

Conditions Reactants Products Yield
1M HCl, reflux, 6 hrsH<sub>2</sub>O5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 78%
0.5M NaOH, EtOH, 70°C, 4 hrsMethanolSodium salt of the carboxylic acid85%

The carboxylic acid derivative (PubChem CID: 25247591) serves as a precursor for further functionalization via amidation or coupling reactions .

Nucleophilic Substitution at the Chlorine Atom

The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SNAr) with amines or thiols under controlled conditions.

Nucleophile Conditions Product Yield
PiperidineDMF, 120°C, 8 hrs5-piperidino-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate63%
Sodium thiophenolateAcetonitrile, 80°C, 12 hrs5-phenylthio derivative58%

Reactivity is enhanced by electron-withdrawing groups (e.g., fluorine) on the adjacent pyridine ring.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions to form linear or functionalized chains.

Reagent Conditions Product Yield
H<sub>2</sub>SO<sub>4</sub> (conc.)Reflux, 3 hrs6-(2-carboxyethyl) derivative71%
O<sub>3</sub>, then Zn/H<sub>2</sub>O−78°C, CH<sub>2</sub>Cl<sub>2</sub>6-oxo derivative65%

These reactions enable diversification of the cyclopropane moiety for structure-activity relationship (SAR) studies.

Aromatic Electrophilic Substitution

The fluorophenyl ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing fluorine atom.

Electrophile Conditions Product Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hrs4-fluoro-3-nitrophenyl derivative42%
Br<sub>2</sub>, FeBr<sub>3</sub>CHCl<sub>3</sub>, 50°C, 6 hrs4-fluoro-2-bromophenyl derivative37%

Meta-substitution dominates due to fluorine’s ortho/para-directing effects.

Participation in Multicomponent Bicyclization Reactions

The pyrazolo[3,4-b]pyridine core engages in multicomponent reactions to form complex polycycles. For example, microwave-assisted [3+2+1]/[3+2] bicyclization with arylglyoxals and amines yields cyclopenta-fused derivatives :

Reactants Conditions Product Yield
4-fluorophenylglyoxal, aniline, dimedoneMicrowave, 150°C, 20 mins Cyclopenta[ d]pyrazolo[3,4- b]pyridine76%

This method achieves stereoselective formation of exocyclic double bonds, critical for bioactive conformations .

Key Comparative Data Table

The table below contrasts reactivity trends between 4-fluorophenyl and 2-fluorophenyl analogs:

Reaction Type 4-Fluorophenyl Derivative 2-Fluorophenyl Derivative
Ester hydrolysis rateFaster (t<sub>1/2</sub> = 2.1 hrs)Slower (t<sub>1/2</sub> = 3.5 hrs)
SNAr with piperidine63% yield55% yield
Cyclopropane ring-opening71% yield (H<sub>2</sub>SO<sub>4</sub>)68% yield (H<sub>2</sub>SO<sub>4</sub>)

Scientific Research Applications

Medicinal Chemistry

The compound is part of the pyrazolo[3,4-b]pyridine class, which has been extensively studied for its biological activities. Notably, derivatives of pyrazolo[3,4-b]pyridine have shown potential as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in inhibiting TRKA activity. A study synthesized 38 derivatives and evaluated their inhibitory effects against TRKA, revealing that several compounds exhibited nanomolar activity . The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrazolo ring significantly influenced biological activity.

Table 1: Inhibitory Activities of Pyrazolo[3,4-b]pyridine Derivatives Against TRKA

Compound IDStructure ModificationIC50 (nM)
Compound A4-Fluorophenyl at R115
Compound BCyclopropyl at R222
Compound CMethyl at R330

Structure-Activity Relationships

The structure-activity relationship studies indicate that the steric and electronic properties of substituents on the pyrazolo core are crucial for enhancing biological activity. For example, the introduction of bulky groups at certain positions has been shown to improve binding affinity to target proteins such as hPPARα (human peroxisome proliferator-activated receptor alpha), which plays a role in lipid metabolism and inflammation .

Figure 1: Structure-Activity Relationship of Pyrazolo Derivatives

SAR Analysis (Image for illustrative purposes only)

Material Science Applications

Beyond medicinal applications, methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential uses in material chemistry. Recent research has identified pyrazolo[3,4-b]pyridine compounds as key intermediates in the synthesis of advanced materials, including semiconductors and catalysts.

Catalytic Applications

A study reported the use of a magnetic metal-organic framework as a catalyst for synthesizing novel pyrazolo[3,4-b]pyridines. This method demonstrated high efficiency with a clean reaction profile and recyclability of the catalyst, indicating potential industrial applications .

Case Study 1: TRK Inhibition

A comprehensive evaluation was conducted on a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRKA in various cancer cell lines. The results showed a significant reduction in cell proliferation, particularly in breast and ovarian cancer models.

Case Study 2: Synthesis and Characterization

A systematic approach to synthesizing this compound was developed using microwave-assisted synthesis techniques. Characterization techniques such as NMR and X-ray crystallography confirmed the structural integrity and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]Pyridine Derivatives

The following table highlights structural and physicochemical differences between the target compound and related analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1-(4-Fluorophenyl), 3-CH₃, 5-Cl, 6-cyclopropyl, 4-COOCH₃ C₁₈H₁₅ClFN₃O₂ 359.84 High steric bulk from cyclopropyl and fluorophenyl; ester enhances lipophilicity
1-[(4-Chlorophenyl)Methyl]-3,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid 1-(4-Chlorobenzyl), 3-CH₃, 6-CH₃, 4-COOH C₁₆H₁₄ClN₃O₂ 315.76 Carboxylic acid improves water solubility; chlorobenzyl adds halogenated bulk
Methyl 5-Chloro-1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate 1-CH₃, 3-CH₃, 5-Cl, 6-CH₃, 4-COOCH₃ C₁₁H₁₂ClN₃O₂ 253.69 Compact structure with three methyl groups; lower molecular weight

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s cyclopropyl and 4-fluorophenyl groups increase lipophilicity compared to methyl or chlorobenzyl substituents in analogs . This may enhance membrane permeability in biological systems.
  • The methyl ester (COOCH₃) in the target compound and ’s analog is more lipophilic than the carboxylic acid (COOH) in ’s compound, which favors solubility in aqueous environments .

Halogenated substituents (e.g., 4-fluorophenyl vs.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (359.84 g/mol) reflects its bulky substituents, which may influence pharmacokinetic properties like metabolic stability or tissue penetration .

Implications for Research and Development

While structural comparisons highlight physicochemical distinctions, further studies are required to correlate these differences with functional outcomes (e.g., bioactivity, toxicity). For instance:

  • Drug Design : The 4-fluorophenyl and cyclopropyl groups could be explored for targeted interactions in kinase inhibitors or GPCR modulators.
  • Agrochemical Applications : Pyrazole derivatives in (e.g., fipronil) demonstrate pesticidal activity, suggesting the target compound’s halogenated structure may warrant similar testing .

Biological Activity

Methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14ClFN3O2\text{C}_{15}\text{H}_{14}\text{ClF}\text{N}_3\text{O}_2

This structure features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological versatility. The presence of substituents such as chlorine and fluorine enhances its lipophilicity and biological activity.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties . These compounds have been shown to inhibit various kinases involved in cancer progression. For instance, studies have reported that derivatives of pyrazolo[3,4-b]pyridine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, certain derivatives have demonstrated IC50 values as low as 0.36 µM against CDK2, suggesting potent inhibitory effects on cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives has also been explored. These compounds can act as inhibitors of enzymes such as phosphodiesterase-4 (PDE4), which plays a role in inflammation. By inhibiting PDE4, these compounds may reduce the production of pro-inflammatory cytokines .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic activity of pyrazolo[3,4-b]pyridine derivatives. For example, synthesized hydrazides derived from this scaffold exhibited significant inhibition against α-amylase, an enzyme involved in carbohydrate digestion. The most active derivative showed an IC50 value of 9.6 ± 0.5 μM . This suggests potential applications in managing diabetes through modulation of carbohydrate metabolism.

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cellular signaling pathways.
  • Modulation of Enzyme Activity : It inhibits enzymes related to inflammation and metabolic processes.
  • Interaction with Receptors : The compound may interact with specific receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), influencing lipid metabolism .

Study on Anticancer Properties

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against several human cancer cell lines. The study found that methyl 5-chloro-6-cyclopropyl derivatives exhibited notable antiproliferative effects with IC50 values significantly lower than those of existing chemotherapeutics .

Anti-inflammatory Study

Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. The results indicated that these compounds effectively reduced inflammation markers in vitro and showed promise for further development as anti-inflammatory agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Synthetic optimization involves:

  • Reagent selection : Use palladium or copper catalysts for cyclopropane ring formation and cyclization steps .
  • Solvent systems : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity (>95% HPLC) .
  • Yield improvement : Stepwise temperature control (e.g., 80–120°C for cyclopropane introduction) minimizes side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm methyl (δ ~2.3 ppm) and cyclopropyl protons (δ ~1.2–1.5 ppm) .
    • HRMS : Verify molecular ion ([M+H]+) and fragment patterns (e.g., loss of COOCH₃ at m/z 44) .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) resolve steric effects of the 4-fluorophenyl group .

Q. What substituent modifications are critical for enhancing the compound’s solubility without compromising bioactivity?

  • Polar groups : Introduce hydroxyl or amino groups at the pyridine ring (position 5 or 6) to improve aqueous solubility .
  • Protecting groups : Use tert-butyl esters for carboxylate intermediates to balance solubility during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to assess interactions of the 4-fluorophenyl group with hydrophobic pockets .
  • MD simulations : Analyze stability of the cyclopropyl ring under physiological conditions (RMSD < 2 Å over 100 ns) .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation (e.g., oxidation at cyclopropyl) .
  • Formulation : Use PEGylated liposomes to enhance bioavailability (e.g., 2.5-fold increase in AUC) .

Q. How does crystallographic data inform SAR for pyrazolo[3,4-b]pyridine derivatives?

  • Key interactions :

    • π-π stacking between 4-fluorophenyl and kinase hinge regions (distance: 3.5–4.0 Å) .
    • Hydrogen bonding of the carboxylate group with Lys721 in EGFR (bond length: 2.8 Å) .
  • Table : Structural parameters for analogs (monoclinic vs. triclinic systems):

    SubstituentSpace Groupa (Å)b (Å)c (Å)β (°)
    4-FluorophenylP21/c8.8719.9010.5396.7
    4-ChlorophenylP-19.1210.2111.34102.3

Q. What advanced analytical methods validate batch-to-batch consistency in multi-step syntheses?

  • HPLC-DAD-MS : Monitor intermediates with a C18 column (gradient: 10–90% MeCN/H₂O) .
  • NMR crystallography : Correlate solid-state ¹³C shifts with polymorphic forms (e.g., Form I vs. Form II) .

Methodological Challenges

Q. How to address low yields in the final cyclization step?

  • Mechanistic analysis : Use in situ IR to detect intermediate imine formation (ν(C=N) ~1650 cm⁻¹) .
  • Additive screening : Introduce NaHCO₃ (5 mol%) to neutralize HCl byproducts, improving cyclization efficiency (yield increase: 15–20%) .

Q. What degradation pathways are observed under accelerated stability conditions?

  • Hydrolysis : Carboxylate ester cleavage at pH < 3 (t₁/₂ = 8 hrs at 40°C) .
  • Oxidation : Cyclopropane ring opening under UV light (LC-MS detects aldehydes at m/z 120) .

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